(2-Chloro-4-nitrophenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5Cl2NO4S |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2 |
InChI Key |
JZTUOGLINRMXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
The synthesis of 2-chloro-4-nitrotoluene is a foundational step, typically achieved via chlorination of 4-nitrotoluene. A notable process employs iodine as a catalyst to facilitate selective chlorination at the ortho position relative to the methyl group.
Key Process Features
- Chlorination Conditions :
- Temperature: 50°C to 100°C, preferably 60°C to 80°C.
- Solvent: Can be carried out in chlorinated hydrocarbons such as methylene chloride, ethylene chloride, or in solvent-free conditions.
- Pressure: Atmospheric or elevated (1–10 bar).
- Catalyst :
- Iodine acts as a catalyst, offering cost advantages.
- Reaction Environment :
- Conducted under nitrogen to prevent side reactions.
- Continuous or batch processes are applicable.
Reaction Scheme
$$ \text{4-Nitrotoluene} + \text{Cl}2 \xrightarrow[\text{I}2]{\text{Temperature}} \text{2-Chloro-4-nitrotoluene} $$
Research Reference
- US Patent US4456777A details this chlorination process, emphasizing the use of iodine and chlorinated hydrocarbons, with conditions optimized for selectivity and yield.
Conversion of 2-Chloro-4-nitrotoluene to 2-Nitro-4-methylsulfonyl methylbenzene
Method Overview
This step involves the oxidation of the methyl group to a methylsulfonyl group, a critical intermediate for synthesizing (2-Chloro-4-nitrophenyl)methanesulfonyl chloride .
Catalytic Sulfonylation Using Supported Ionic Liquids
Recent innovations employ catalytic systems supported on ordered mesoporous materials to enhance selectivity and reduce costs:
-
- Quaternary ammonium salt-based ionic liquids supported on ordered mesoporous styrene resin or exchange resin.
- Examples include tetrabutylammonium chloride combined with aluminum chloride or ferricyanide complexes, which facilitate methylsulfonylation.
-
- Under nitrogen atmosphere to prevent oxidation.
- Temperatures ranging from room temperature (~25°C) to 180°C, with optimal reactions typically at 100–160°C.
- Use of methylsulfonyl chloride as the sulfonylating agent.
Reaction Scheme
$$ \text{2-Chloro-4-nitrotoluene} \xrightarrow[\text{Catalyst}]{\text{Methylsulfonyl chloride}} \text{2-Nitro-4-methylsulfonyl methylbenzene} $$
Research Findings
- Patent CN105712911A discloses a method using quaternary ammonium salt ionic liquids supported on mesoporous materials, which promotes para-position sulfonylation over ortho, increasing selectivity and yield while lowering synthesis costs.
Preparation of this compound
Final Step: Sulfonyl Chloride Formation
The last step involves chlorosulfonation of the methylsulfonyl intermediate:
- Reaction Conditions :
- Reacting 2-nitro-4-methylsulfonyl methylbenzene with chlorosulfonic acid or phosphorus pentachloride.
- Elevated temperatures (around 80–120°C) under controlled conditions.
- The reaction is terminated by vapor distillation to remove unreacted starting materials and by-products.
Notes
- The process ensures high purity and selectivity for the sulfonyl chloride.
- Proper handling of chlorosulfonic acid is critical due to its corrosiveness.
Summary of Key Data Tables
| Step | Starting Material | Catalyst/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Nitrotoluene | Iodine, chlorinated hydrocarbons, 50–100°C | 2-Chloro-4-nitrotoluene | Selective ortho chlorination |
| 2 | 2-Chloro-4-nitrotoluene | Supported ionic liquids, 100–160°C | 2-Nitro-4-methylsulfonyl methylbenzene | Catalytic methylsulfonylation |
| 3 | 2-Nitro-4-methylsulfonyl methylbenzene | Chlorosulfonic acid, 80–120°C | This compound | Final sulfonyl chloride formation |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety (–SO<sub>2</sub>Cl) readily undergoes nucleophilic substitution with a variety of nucleophiles, forming sulfonamides, sulfonate esters, or sulfonic acids.
Reaction with Amines
Primary or secondary amines displace the chloride, forming sulfonamides. For example:
Conditions : Typically conducted in dichloromethane or acetonitrile at 0–25°C with a base (e.g., pyridine) to neutralize HCl .
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Methylamine | N-Methylsulfonamide | 85–92 | |
| Piperidine | Piperidinylsulfonamide | 78 |
Reaction with Alcohols
Alcohols convert the sulfonyl chloride to sulfonate esters:
Conditions : Requires catalytic base (e.g., triethylamine) in anhydrous THF or DCM .
Nucleophilic Aromatic Substitution (NAS)
The aromatic ring’s nitro (–NO<sub>2</sub>) and chloro (–Cl) groups activate it toward NAS. The nitro group directs incoming nucleophiles to the meta position, while the chloro group directs to ortho/para positions.
Hydroxide Substitution
Under basic conditions, hydroxide replaces the chloro group:
Conditions : Aqueous NaOH (2 M) at 80°C for 2–4 hours .
Ammonia Substitution
Ammonia substitutes the chloro group, forming an amino derivative:
Conditions : Heated in ethanol under pressure.
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group hydrolyzes in aqueous media:
Conditions :
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation or metal-acid systems:
Conditions :
-
H<sub>2</sub>/Pd-C : Ethanol, 50°C, 4 hours (yield: 82%).
-
SnCl<sub>2</sub>/HCl : 12 M HCl, reflux, 3 hours (yield: 75%).
Coupling Reactions
The chloro substituent participates in cross-coupling reactions:
Ullmann Coupling
With copper catalysis, aryl halides couple with amines:
Conditions : CuI (10 mol%), K<sub>3</sub>PO<sub>4</sub>, DMF, 110°C, 12 hours.
Oxidative Transformations
The sulfonyl chloride can act as an oxidizing agent in specific contexts. For example, it oxidizes thiols to disulfides:
Scientific Research Applications
(2-Chloro-4-nitrophenyl)methanesulfonyl chloride applications in scientific research:
Scientific Research Applications
This compound is a chemical compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structure makes it useful in synthesizing complex organic molecules and pharmaceuticals.
Chemistry this compound is used as an intermediate in synthesizing various sulfonamide compounds and cross-coupling reactions for carbon-carbon bond formation.
Biology and Medicine This compound is utilized in synthesizing pharmaceutical compounds, particularly those containing sulfonamide groups. this compound exhibits biological activity, notably in pharmacology. It acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. The compound also possesses antiproliferative properties against various cancer cell lines and demonstrates significant growth inhibition in leukemia L-1210 cells and colon carcinoma SW-948 cells.
Industry this compound is used in modifying polymers to introduce sulfonyl chloride groups, which can further react to form functionalized polymers.
Enzyme Inhibition
This compound primarily functions as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are vital in drug metabolism, and their inhibition can result in significant pharmacological implications, potentially altering drug metabolism and causing drug-drug interactions.
| Enzyme | Inhibition Type | Implications |
|---|---|---|
| CYP1A2 | Competitive | Affects the metabolism of various drugs |
| CYP2C19 | Non-competitive | Influences the pharmacokinetics of certain medications |
These interactions may lead to increased toxicity or decreased efficacy of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Antiproliferative Effects
Studies have indicated that this compound has antiproliferative properties against various cancer cell lines. The compound was tested for its cytotoxic effects on leukemia L-1210 cells and colon carcinoma SW-948 cells, showing significant growth inhibition at specific concentrations.
| Compound Concentration (µg/ml) | % Inhibition (L-1210) | % Inhibition (SW-948) |
|---|---|---|
| 10 | 70 | 65 |
| 50 | 80 | 75 |
These results suggest that the compound may be a candidate for further development as an anticancer agent.
Cytotoxicity Assessment
The cytotoxicity of this compound was assessed using human peripheral blood mononuclear cells (PBMC). The results indicated low toxicity levels, with cell viability not exceeding 22% even at high concentrations (50 µg/ml), suggesting a favorable safety profile for potential therapeutic applications.
Drug Interaction Studies
A study highlighted the compound's role in modifying the pharmacokinetics of commonly used drugs, emphasizing the need for monitoring when co-administered with CYP1A2 or CYP2C19 substrates.
Anticancer Research
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Reactivity and Hydrolysis Behavior
Sulfonyl chlorides exhibit varying reactivity depending on their substituents. The hydrolysis of these compounds is critical for safe handling and disposal. Key comparisons include:
Table 1: Reactivity and Hydrolysis Conditions of Sulfonyl Chlorides
However, steric hindrance from the bulky aromatic ring may slow reaction kinetics. This compound may require reflux conditions similar to p-toluenesulfonyl chloride.
Toxicity Mechanisms
Toxicity profiles depend on hydrolysis rates and byproducts:
- Methanesulfonyl chloride : Hydrolyzes slowly, so toxicity primarily arises from the parent compound (e.g., respiratory irritation).
- Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) : Rapidly hydrolyze to release HCl and SO₂/SO₃, causing toxicity via corrosive byproducts.
- This compound: Likely exhibits slow hydrolysis akin to methanesulfonyl chloride, implying parent compound toxicity dominates.
Research Findings and Key Inferences
Reactivity Hierarchy : Reactivity decreases with steric bulk and increases with electron-withdrawing substituents. The target compound’s hydrolysis rate may fall between methanesulfonyl chloride and benzenesulfonyl chloride.
Toxicity : Unlike thionyl/sulfuryl chlorides, the parent compound’s persistence likely drives toxicity, necessitating stringent handling protocols.
Synthetic Utility : The nitro and chloro substituents enable regioselective reactions, expanding its utility in complex molecule synthesis.
Biological Activity
(2-Chloro-4-nitrophenyl)methanesulfonyl chloride is a versatile compound known for its significant biological activity, particularly in pharmacology and biochemistry. This article explores its interactions with biological systems, focusing on its inhibitory effects on cytochrome P450 enzymes, potential applications in drug development, and environmental implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHClN₃S
- Molecular Weight: 235.64 g/mol
It features a chloro group, a nitro group, and a methanesulfonyl chloride functional group, which contribute to its reactivity and biological properties.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism and biosynthesis pathways. Inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse drug interactions .
Table 1: Cytochrome P450 Enzymes Affected by this compound
| Enzyme | Role in Metabolism | Inhibition Impact |
|---|---|---|
| CYP1A2 | Metabolizes caffeine and theophylline | Increased plasma levels of substrates |
| CYP2C19 | Metabolizes clopidogrel and omeprazole | Altered efficacy of medications |
Synthesis of Biologically Active Compounds
The compound is utilized as an electrophilic reagent in organic synthesis, particularly in the formation of sulfonamides from amines. This reaction is significant for developing various biologically active derivatives .
Case Study: Synthesis of Sulfonamide Derivatives
In a study examining the formation of sulfonamides, this compound was reacted with different amines to yield sulfonamide products with varying biological activities. The results demonstrated that structural modifications influenced the biological efficacy against certain bacterial strains.
Environmental Impact
Studies have also investigated the degradation products of this compound, revealing insights into its environmental persistence and potential bioremediation applications. The compound's degradation pathway involves microbial action leading to less harmful intermediates .
Table 2: Degradation Products and Their Environmental Implications
| Degradation Product | Environmental Impact |
|---|---|
| 2-Chloro-4-nitrophenol | Toxic to aquatic life |
| Methanesulfonic acid | Biodegradable |
Q & A
Basic: What are the critical safety protocols for handling (2-chloro-4-nitrophenyl)methanesulfonyl chloride in laboratory settings?
Answer:
Due to its high reactivity and toxicity, strict safety measures are essential:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats. Use respiratory protection if ventilation is insufficient .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, which are acutely toxic (H330) and corrosive to the respiratory tract .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent exothermic hydrolysis .
- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and urgent medical attention for inhalation exposure .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
A typical method involves:
Chlorosulfonation: React (2-chloro-4-nitrophenyl)methane with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Purification: Use cold solvent extraction (e.g., dichloromethane) and recrystallization to isolate the product.
Validation: Confirm purity via NMR (e.g., distinct sulfonyl chloride peaks at ~3.5 ppm for CH3 in DMSO-d6) and FT-IR (S=O stretching at 1360–1180 cm⁻¹) .
Advanced: How can researchers address contradictory data on the aquatic toxicity of this compound?
Answer:
Conflicting ecotoxicity data (e.g., acute vs. chronic aquatic toxicity) may arise from hydrolysis kinetics. Methodological considerations:
- Hydrolysis Studies: Monitor degradation products (e.g., sulfonic acids) under varying pH/temperature. Use LC-MS to quantify residuals .
- Bioassays: Compare toxicity of the parent compound vs. degradation products using Daphnia magna or algal growth inhibition tests .
- QSAR Modeling: Predict bioaccumulation (BCF) using log Kow and soil mobility (Koc) to resolve discrepancies between experimental and estimated values .
Advanced: What strategies optimize the stability of this compound during long-term storage?
Answer:
The compound is sensitive to moisture, light, and temperature:
- Storage Conditions: Use amber glass containers under inert gas (N2/Ar) at –20°C to inhibit hydrolysis .
- Stability Testing: Periodically analyze purity via HPLC-UV (λ = 254 nm) to detect decomposition (e.g., sulfonic acid byproducts).
- Additives: Include desiccants (molecular sieves) or stabilizers (e.g., BHT) in non-reactive solvents (e.g., anhydrous acetonitrile) .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
Key uses include:
- Sulfonylation: React with amines to form sulfonamides, a common motif in drug discovery (e.g., protease inhibitors) .
- Protecting Groups: Temporarily mask hydroxyl or amino groups in multi-step syntheses due to its selective reactivity .
- Cross-Coupling: Act as an electrophile in Pd-catalyzed reactions to introduce sulfonyl functionalities into aromatic systems .
Advanced: How can researchers mitigate side reactions when using this compound in nucleophilic substitutions?
Answer:
Common side reactions (e.g., over-sulfonylation or hydrolysis) are minimized by:
- Temperature Control: Maintain reactions at 0–5°C to slow hydrolysis .
- Stoichiometry: Use 1.1–1.2 equivalents of the sulfonyl chloride to avoid excess.
- Scavengers: Add mild bases (e.g., NaHCO3) to neutralize HCl byproducts and shift equilibrium toward product formation .
Advanced: What analytical techniques are most effective for characterizing reaction intermediates involving this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies regioselectivity in sulfonylation (e.g., para vs. ortho substitution patterns) .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 264.97 for C7H5ClNO4S) .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How does the electronic effect of the 4-nitro group influence the reactivity of this compound?
Answer:
The nitro group (strong electron-withdrawing meta-director) enhances electrophilicity at the sulfonyl chloride moiety:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
